molecular formula C23H15F2N3 B6509248 7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-84-6

7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509248
CAS RN: 901020-84-6
M. Wt: 371.4 g/mol
InChI Key: MAWUEKULTUELNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a fluorinated quinoline . Quinolines are nitrogen-containing heterocyclic aromatic compounds that are widespread in nature . They have been used traditionally in various medicinal agents due to their broad range of biological activities . Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .


Synthesis Analysis

A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered for the synthesis of fluorinated quinolines . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .

Scientific Research Applications

7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, as well as its potential as an anti-cancer agent. In addition to its medicinal applications, this compound has also been studied for its potential applications in the field of materials science, as a potential component of organic solar cells and organic light emitting diodes.

Mechanism of Action

The exact mechanism of action of 7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is not yet fully understood. However, it is believed that the compound interacts with various biological targets, including enzymes, receptors, and DNA. In particular, it is believed that this compound interacts with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, it is believed that this compound binds to the estrogen receptor, which is involved in the regulation of various cellular processes. Finally, this compound is believed to interact with DNA, which may lead to the inhibition of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-tumor, and anti-microbial effects. In addition, it has been found to have neuroprotective effects, and to be a potential anti-cancer agent. Furthermore, this compound has been found to have antioxidant and anti-oxidative effects, and to be an inhibitor of the enzyme monoamine oxidase (MAO). Finally, this compound has been found to be an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several advantages and limitations for laboratory experiments. One advantage is that it is readily available and can be synthesized using a variety of methods. Another advantage is that it has a wide range of biological activities, making it a potential candidate for further research. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, the compound is not very stable, making it difficult to store for long periods of time. Finally, the compound is not very soluble in organic solvents, making it difficult to purify.

Future Directions

There are a number of potential future directions for research involving 7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline. One potential direction is to further investigate the compound's potential as an anti-cancer agent. In particular, further research could focus on the compound's ability to inhibit the growth of cancer cells, as well as its potential to induce apoptosis. Another potential direction is to further investigate the compound's potential as a neuroprotective agent. In particular, further research could focus on the compound's ability to protect neurons from damage caused by oxidative stress. Finally, further research could focus on the compound's potential applications in materials science, such as its potential use in organic solar cells and organic light emitting diodes.

Synthesis Methods

7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized using a variety of methods. The most common method involves the condensation of 4-methylbenzaldehyde and 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a base. The reaction is usually carried out in ethanol and yields the desired product in good yields. Other methods of synthesis include the reaction of 4-methylbenzaldehyde and 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst, such as palladium acetate, or the reaction of 4-methylbenzaldehyde and 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a strong base, such as potassium carbonate.

properties

IUPAC Name

7,8-difluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-7-9-15(10-8-14)22-18-13-26-21-12-20(25)19(24)11-17(21)23(18)28(27-22)16-5-3-2-4-6-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWUEKULTUELNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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